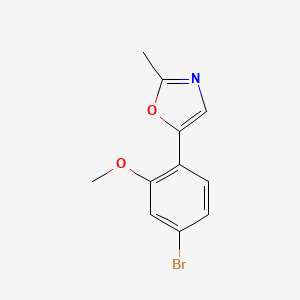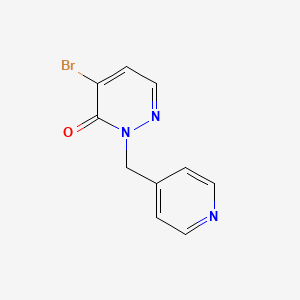
4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one (4-BPD) is a heterocyclic compound that belongs to the family of pyridazinones, a class of organic compounds with a wide range of biological activities. 4-BPD has been studied for its potential therapeutic applications in the fields of medicine, biochemistry, and pharmacology. In particular, it has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-BPD has also been identified as a key component of several natural products and as a potential target for drug development.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Systems
4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one and related compounds are utilized in the synthesis of various heterocyclic systems. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a similar compound, is used as a “Masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of heterocyclic systems, demonstrating its role in forming imidazo[1,2-a]pyridines and other derivatives (Bogolyubov et al., 2004). Such compounds are essential intermediates for various biochemical compounds and have implications in medicinal chemistry.
Synthesis of Biologically Active Compounds
The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, closely related to the chemical , is highlighted as an important intermediate in synthesizing biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, and N-alkylation, showcasing the compound's potential in creating complex and biologically significant structures (Wang et al., 2016).
Antibacterial Activity and Compound Synthesis
The chemical's analog, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, is used to synthesize new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. This research indicates the potential of 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).
Eigenschaften
IUPAC Name |
4-bromo-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-6-13-14(10(9)15)7-8-1-4-12-5-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLHOBZXGWQESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)
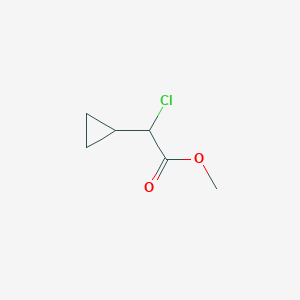
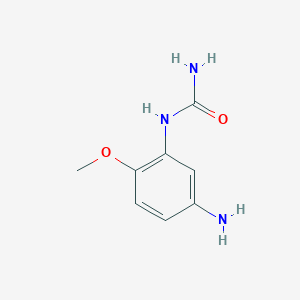


![2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid](/img/structure/B2445542.png)
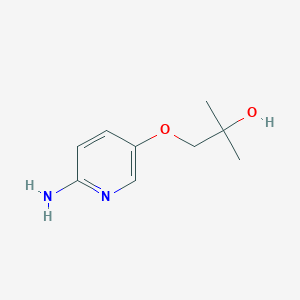
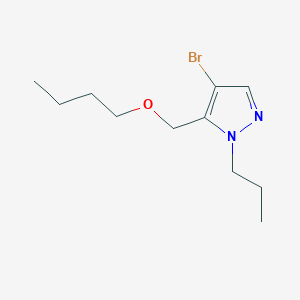
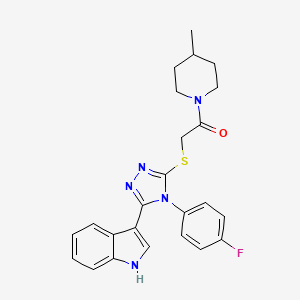
![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2445549.png)
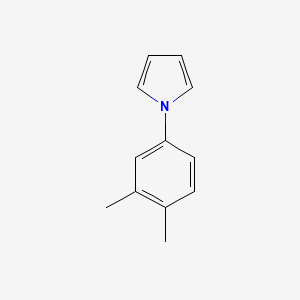
![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2445551.png)
